molecular formula C14H28O B12676061 4-(Isopropyl)-alpha,beta-dimethylcyclohexylpropan-1-ol CAS No. 36779-89-2

4-(Isopropyl)-alpha,beta-dimethylcyclohexylpropan-1-ol

Cat. No.: B12676061
CAS No.: 36779-89-2
M. Wt: 212.37 g/mol
InChI Key: MTWMWFCFJBOGBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Isopropyl)-alpha,beta-dimethylcyclohexylpropan-1-ol is an organic compound with a complex structure that includes a cyclohexane ring substituted with isopropyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Isopropyl)-alpha,beta-dimethylcyclohexylpropan-1-ol typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation followed by a Clemmensen reduction . The Friedel-Crafts acylation introduces the acyl group to the benzene ring, which is then reduced to an alkane in the Clemmensen reduction step.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts and controlled reaction conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-(Isopropyl)-alpha,beta-dimethylcyclohexylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may use reagents like lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

4-(Isopropyl)-alpha,beta-dimethylcyclohexylpropan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Isopropyl)-alpha,beta-dimethylcyclohexylpropan-1-ol involves its interaction with specific molecular targets and pathways. This compound may act by binding to receptors or enzymes, altering their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Isopropyl)-alpha,beta-dimethylcyclohexylpropan-1-ol is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties compared to its analogs.

Properties

CAS No.

36779-89-2

Molecular Formula

C14H28O

Molecular Weight

212.37 g/mol

IUPAC Name

3-(1,2-dimethyl-4-propan-2-ylcyclohexyl)propan-1-ol

InChI

InChI=1S/C14H28O/c1-11(2)13-6-8-14(4,7-5-9-15)12(3)10-13/h11-13,15H,5-10H2,1-4H3

InChI Key

MTWMWFCFJBOGBM-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CCC1(C)CCCO)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.